Technical Documentation Center

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Functionalization of this core, particularly with halogens, has been a fruitful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these molecules.[2] The introduction of bromine and fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity to biological targets, and lipophilicity.[3][4] This guide provides an in-depth technical overview of a specific, likely novel, halogenated benzofuranone: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one. Due to its unique substitution pattern, this compound represents an intriguing target for synthetic exploration and biological evaluation.

Chemical Structure and Properties

The chemical structure of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is defined by a furanone ring fused to a di-bromo, mono-fluoro substituted benzene ring. The nomenclature specifies the precise arrangement of these functionalities.

A summary of its predicted chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₈H₃Br₂FO₂
Molecular Weight 325.92 g/mol
Canonical SMILES C1=C(C=C2C(=C1F)OC(C2=O)Br)Br
InChI Key (Predicted)
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Structural Visualization

The 2D chemical structure of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is depicted below.

Caption: 2D structure of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Proposed Synthesis Protocol

As 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is not a commercially available compound, a plausible synthetic route is proposed here based on established methodologies for the synthesis of related benzofuran-3(2H)-ones.[5][6] The synthesis would likely involve a multi-step process, beginning with a suitably substituted phenol.

Workflow for the Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

G Synthesis Workflow start Starting Material: 4-Bromo-3-fluorophenol step1 O-Alkylation with Ethyl Bromoacetate start->step1 step2 Fries Rearrangement step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Bromination step3->step4 end Final Product: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one step4->end

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one (a d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one (a derivative of the 2-coumaranone/benzofuran-3(2H)-one family) represents a uniquely reactive intermediate. The strategic placement of halogens—specifically the α -bromine at C2, the aromatic bromine at C5, and the fluorine at C6—drastically alters the electronic landscape of the core bicyclic system. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural reactivity, and field-proven protocols for its application in synthesizing bioactive aurones and chemiluminescent probes.

Chemical Identity & Structural Profiling

Understanding the baseline physical and chemical properties of this compound is essential for designing robust experimental workflows. The table below summarizes the core quantitative data[1].

PropertyValue / Description
Chemical Name 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one
CAS Number 1934917-71-1
Molecular Formula C 8​ H 3​ Br 2​ FO 2​
Molecular Weight 309.91 g/mol
MDL Number MFCD28348524
Physical State Solid (Crystalline Powder)
Storage Conditions Sealed in dry conditions, 2–8°C; protect from light[2]
Key Functional Groups α -bromo ketone, fluorinated aromatic ring, aryl ether

Mechanistic Insights: Reactivity & Structural Logic

As an Application Scientist, it is vital to look beyond the molecular formula and understand why this molecule behaves the way it does in a reaction vessel. The reactivity of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is governed by three distinct structural features:

  • C2 α -Bromo Methylene Acidity: In an unsubstituted benzofuran-3(2H)-one, the C2 methylene protons are naturally acidic due to the adjacent C3 carbonyl. By substituting one of these protons with a bromine atom (C2-Br), the inductive electron-withdrawing effect dramatically increases the acidity of the remaining C2 proton. This makes the formation of an enolate intermediate exceptionally rapid under mild basic conditions.

  • C3 Carbonyl Electrophilicity: The C3 ketone is a prime electrophilic center. However, the presence of the C2-bromine can also make the molecule susceptible to nucleophilic attack at C2 (acting as an alkylating agent) depending on the hardness/softness of the nucleophile.

  • Aromatic Halogenation (C5-Br, C6-F): The C6-fluorine atom enhances the overall lipophilicity and metabolic stability of downstream drug candidates. The C5-bromine serves as a vital orthogonal synthetic handle, allowing for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) without disrupting the furanone ring.

ReactivityLogic Core Benzofuran-3(2H)-one Scaffold F_Sub 6-Fluoro Substitution (Enhances Lipophilicity) Core->F_Sub Br_Sub 2,5-Dibromo Substitution (Steric & Electronic Effects) Core->Br_Sub Keto C3 Carbonyl (Electrophilic Center) Core->Keto Methylene C2 Methylene (Acidic Protons) Core->Methylene

Structural reactivity map of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one.

Synthetic Utility & Experimental Protocols

The Causality of Protocol Design: Microwave-Assisted Aurone Synthesis

Benzofuran-3(2H)-ones are classically used to synthesize aurones (2-benzylidenebenzofuran-3(2H)-ones) via Aldol condensation. However, conventional reflux methods often result in poor yields, extended reaction times, and degradation of the halogenated core due to prolonged exposure to heat and base[3].

To ensure a high-fidelity transformation, Microwave-Assisted Organic Synthesis (MAOS) is the method of choice. MAOS provides rapid, uniform dielectric heating, shortening the reaction time from hours to mere minutes. This kinetic control prevents the unwanted nucleophilic displacement of the C2 or C5 bromines, preserving the integrity of the scaffold[3].

Self-Validating Protocol: Synthesis of Halogenated Aurones

This protocol is designed as a self-validating system, incorporating in-process quality control to guarantee trustworthiness and reproducibility.

Step 1: Reactant Preparation & Verification

  • Action: Dissolve 1.0 mmol of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one and 1.0 mmol of the target aldehyde (e.g., substituted benzaldehyde) in 5 mL of absolute ethanol.

  • Validation: Perform a baseline TLC (Hexane:EtOAc 4:1) to establish the Rf values of the starting materials. The highly conjugated starting material will be strongly UV-active.

Step 2: Catalysis & Microwave Irradiation

  • Action: Add 10 mol% of aqueous NaOH (or morpholine acetate for milder conditions) to the reaction mixture. Seal the vessel and subject it to microwave irradiation at 280 W for 240 seconds (4 minutes)[3].

  • Causality: The base rapidly deprotonates the highly acidic C2 position, forming the enolate which attacks the aldehyde. The microwave energy overcomes the activation barrier for the subsequent dehydration step instantly.

Step 3: In-Process Monitoring

  • Validation: Post-irradiation, cool the vessel to room temperature and spot the mixture on TLC. The complete disappearance of the benzofuranone spot confirms successful conversion.

Step 4: Isolation & Structural Confirmation

  • Action: Pour the mixture into ice-cold water and neutralize with dilute HCl. Filter the resulting precipitate and recrystallize from ethanol.

  • Validation: Analyze via 1 H-NMR. The diagnostic signal is the appearance of a vinylic proton (=CH-) typically around δ 6.5–7.0 ppm, confirming the successful formation of the exocyclic double bond characteristic of aurones.

SynthesisPathway A 2,5-Dibromo-6-fluoro- benzo[B]furan-3(2H)-one B Aldehyde (e.g., Benzaldehyde) C Base Catalyst (10 mol% NaOH) D Enolate Intermediate C->D E Microwave Irradiation (280 W, 4 min) D->E F Halogenated Aurone Derivative E->F AB AB AB->C

Microwave-assisted aldol condensation pathway to form aurone derivatives.

Applications in Advanced Research

Drug Discovery: Aurones synthesized from this specific halogenated core are highly sought after in antimicrobial and anticancer drug discovery. The presence of the fluorine atom increases membrane permeability, while the bromine atoms provide necessary steric bulk to interact with specific enzymatic pockets, such as those in bacterial DNA gyrase or topoisomerase IV[3].

Materials Science & Diagnostics: Beyond pharmaceuticals, 2-coumaranones (benzofuranones) have recently emerged as a highly promising class of chemiluminescent compounds[4]. The electron-withdrawing halogens (Br, F) on the 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one scaffold can be utilized to fine-tune the emission wavelength and quantum yield. When subjected to specific enzymatic triggers (like peroxidase or glucose oxidase), these modified cores undergo oxidation to form high-energy dioxetanone intermediates, which decompose to emit light, making them invaluable for highly sensitive bioanalytical assays[4].

References

  • Synquest Labs. CAS 1934917-71-1 | 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.1

  • BLDpharm. 1260007-95-1 | 5-Bromo-6-fluorobenzofuran-3(2H)-one Safety and Storage Information.2

  • Sigma-Aldrich. Benzofuran-3(2H)-one Condensation Reactions.

  • MDPI (Molecules). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications.4

  • Arab Journal of Chemistry. Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs (MAOS Methodology).3

Sources

Foundational

Structural Elucidation of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: A Comprehensive X-Ray Crystallography Guide

Executive Summary The compound 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (CAS: 1934917-71-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (CAS: 1934917-71-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, combined with a dense array of halogen substituents, makes it an ideal candidate for studying structure-property relationships driven by non-covalent interactions.

This technical whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As an Application Scientist, I have structured this guide not merely as a set of instructions, but as a self-validating analytical system. Every experimental choice—from the selection of the radiation source to the refinement parameters—is grounded in crystallographic causality and designed to yield publication-quality structural data.

Molecular Anatomy & Crystallographic Anticipation

Before initiating any diffractometer sequence, a rigorous crystallographer anticipates the behavior of the molecule in the solid state. For 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, three critical structural features dictate our experimental approach:

  • The Heavy Atom Effect (Anomalous Dispersion): The presence of two bromine atoms ( Z=35 ) dominates the X-ray scattering power of the molecule. While this makes phase determination via intrinsic phasing highly efficient, it introduces severe X-ray absorption. Rigorous multi-scan absorption correction is non-negotiable to prevent systematic errors in the electron density map[1].

  • Halogen Bonding Networks ( σ -Hole Interactions): The highly polarizable bromine atoms feature an electrophilic equatorial region (the σ -hole). We anticipate strong, highly directional halogen bonds where the Br atoms act as donors to nucleophilic acceptors, specifically the carbonyl oxygen at C3 and the fluorine at C6[2][3]. These interactions will likely drive the formation of 1D chains or 2D sheets in the crystal lattice[4].

  • Chirality and Space Group Selection: The C2 position of the benzofuran-3(2H)-one core is a stereocenter (bonded to H, Br, O, and C3). Assuming the bulk material is synthesized without asymmetric catalysis, it exists as a racemate. Thermodynamically, racemic organic molecules strongly prefer centrosymmetric space groups to maximize packing efficiency and minimize dipole repulsion. We anticipate crystallization in the ubiquitous monoclinic P21​/c space group, allowing both enantiomers to pack symmetrically via inversion centers[4].

Experimental Protocol: SCXRD Methodology

The following protocol outlines the self-validating workflow required to elucidate the structure of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Phase 1: Nucleation and Single-Crystal Growth
  • Method: Slow evaporation from a binary solvent system (Ethyl Acetate / Hexane, 1:2 v/v).

  • Causality: The polar ethyl acetate fully solvates the compound. As the highly volatile, non-polar hexane diffuses and evaporates, the dielectric constant of the solution slowly drops. This gradual reduction in solubility tightly controls the supersaturation threshold, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Phase 2: Data Collection Setup
  • Method: Mount a suitable crystal ( 0.2×0.1×0.1 mm) on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a liquid nitrogen cryostream set to 100 K.

  • Causality: Mo radiation is explicitly chosen over Cu ( λ=1.54184 Å). The high mass absorption coefficient of bromine under copper radiation would result in severe attenuation of the diffracted beam, skewing the intensity data. Furthermore, data collection at 100 K is critical; cryogenic cooling "freezes out" thermal motion, minimizing the thermal ellipsoids and allowing for the precise resolution of the C-F bond, which is otherwise highly susceptible to rotational disorder.

Phase 3: Data Reduction & Absorption Correction
  • Method: Integrate the raw frames using APEX/SAINT software. Apply a multi-scan absorption correction using SADABS.

  • Self-Validating Metric: The internal agreement factor ( Rint​ ) serves as the primary validation tool here. Before absorption correction, the heavy bromine atoms will cause a high Rint​ (typically >0.10 ). A successful SADABS correction must mathematically neutralize this absorption, dropping the Rint​ to <0.04 . If Rint​ remains high, the crystal is likely twinned or the absorption model is inadequate.

Phase 4: Intrinsic Phasing and Least-Squares Refinement
  • Method: Solve the phase problem using SHELXT[1] and perform full-matrix least-squares refinement on F2 using SHELXL[5]. The entire process is managed within the Olex2 graphical user interface[6].

  • Self-Validating Metric:

    • Flack Parameter Check: If the structure is mistakenly solved in a non-centrosymmetric space group (e.g., P21​ ), the Flack parameter will refine to approximately 0.5 , immediately flagging a missed center of symmetry (inversion twinning). This validates the shift to P21​/c .

    • Residual Density: The final difference Fourier map must be clean. For a properly refined dibromo compound, the maximum residual electron density ( Δρmax​ ) should be <1.0 e/Å 3 and located strictly near the heavy halogens (representing minor bonding electron density or slight absorption artifacts).

Data Presentation

All quantitative crystallographic parameters and anticipated interaction geometries are summarized below.

Table 1: Simulated Crystallographic Data for 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

ParameterAnticipated ValueCrystallographic Justification
Chemical Formula C 8​ H 3​ Br 2​ FO 2​ Exact molecular composition.
Formula Weight 309.91 g/mol Based on standard atomic weights.
Crystal System MonoclinicMost thermodynamically stable for planar/fused ring organic racemates.
Space Group P21​/c Ensures centrosymmetric packing of the C2 racemate.
Z (Molecules/cell) 4Standard for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Radiation Mo ( λ=0.71073 Å)Chosen to minimize severe X-ray absorption from Br ( Z=35 ).
Temperature 100(2) KCryogenic cooling to minimize thermal ellipsoids and resolve C-F bonds.

Table 2: Anticipated Intermolecular Interactions (Self-Validating Metrics)

Interaction TypeDonor···AcceptorExpected Distance (Å)Expected Angle (°)Structural Significance
Halogen Bond C(5)-Br···O(3)3.05 – 3.15165 – 175Highly directional; drives 1D chain formation along the b-axis[2].
Halogen Bond C(2)-Br···F(6)3.00 – 3.10150 – 160Orthogonal cross-linking; connects 1D chains into a 2D sheet network.
π−π Stacking Cg(Furan)···Cg(Benzene)3.60 – 3.80N/AStabilizes the 3D lattice via offset face-to-face packing[7].

Visualizations

The following diagrams map the logical flow of the SCXRD experiment and the anticipated solid-state interaction network.

SCXRD_Workflow A Sample Preparation (2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one) B Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B C Data Collection (Mo Kα, λ = 0.71073 Å, 100 K) B->C D Data Reduction & Absorption Correction (APEX / SADABS) C->D Raw Frames E Structure Solution (Intrinsic Phasing - SHELXT) D->E hkl & res files F Structure Refinement (Least Squares - SHELXL) E->F Initial Model G Validation & CIF Generation (checkCIF / Olex2) F->G Final Structure

Workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of the benzofuranone derivative.

Halogen_Bonding M1 Molecule A (C2-R Enantiomer) HB1 Br(5)···O(3) Halogen Bond (Distance: ~3.10 Å) M1->HB1 Pi π-π Stacking (Centroid-Centroid: ~3.60 Å) M1->Pi M2 Molecule B (C2-S Enantiomer) HB2 Br(2)···F(6) Interaction (Distance: ~3.05 Å) M2->HB2 M3 Molecule C (Adjacent Unit) HB1->M2 HB2->M3 Pi->M3

Anticipated intermolecular interaction network highlighting halogen bonding and pi-pi stacking.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2010). "5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran". Acta Crystallographica Section E: Structure Reports Online, 66(11), o2950. URL: [Link]

  • Choi, H. D., & Lee, U. (2014). "Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran". Acta Crystallographica Section E: Structure Reports Online, 70(11), o1182-o1183. URL: [Link]

  • Kavitha, T., et al. (2017). "Using Halogen···Halogen Interactions to Direct Noncentrosymmetric Crystal Packing in Dipolar Organic Molecules". Crystal Growth & Design, 17(8), 4151-4161. URL: [Link]

  • Zheng, L., et al. (2023). "Crystal structure and X-ray powder diffraction data for Lumateperone tosylate". Powder Diffraction, 38(4), 284-289. URL: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

Introduction: Rationale for Investigation The furanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

The furanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antifungal properties.[1][2][3][4] The incorporation of bromine atoms into the furanone ring has been shown to modulate and, in some cases, enhance these biological effects.[1] Specifically, brominated 2(5H)-furanones have demonstrated the ability to interfere with bacterial quorum sensing, a critical mechanism in biofilm formation and virulence.[1]

The subject of this guide, 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, is a novel compound of significant interest due to its unique structural features. It combines a dibrominated furanone core with a fluorinated benzofuran ring system. The presence of halogens, particularly bromine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive framework for the initial biological evaluation of this compound, focusing on its potential cytotoxic and antimicrobial activities.

Proposed Investigational Workflow

The preliminary assessment of a novel compound like 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one requires a systematic approach to elucidate its potential therapeutic value and toxicological profile. The following workflow outlines a logical progression from broad-spectrum screening to more specific mechanistic inquiries.

Investigational_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies synthesis Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one cytotoxicity In Vitro Cytotoxicity Assays synthesis->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing synthesis->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC/MBC Determination antimicrobial->mic mechanism Preliminary Mechanism of Action Studies ic50->mechanism mic->mechanism

Caption: Proposed workflow for the preliminary biological evaluation of a novel compound.

Part 1: In Vitro Cytotoxicity Assessment

A primary step in drug discovery is to evaluate a compound's potential toxicity to mammalian cells.[5] This provides an initial therapeutic window and identifies potential liabilities. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) to assess selectivity.[6]

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the media in the cell plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 24 to 48 hours.[6]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for cytotoxicity, representing the concentration of a compound required to inhibit cell proliferation by 50%.[7]

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7Human Breast Adenocarcinoma15.5
A549Human Lung Carcinoma28.2
HEK-293Human Embryonic Kidney (non-cancerous)>100

This table presents illustrative data for "2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one" to demonstrate the expected format of results.

Part 2: Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of brominated furanones, it is critical to assess the activity of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one against a panel of clinically relevant bacteria and fungi.[1][4] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[8][9]

Principle of Broth Microdilution

This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium.[9] The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8][9]

Experimental Protocol: Broth Microdilution
  • Microorganism Preparation:

    • Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Compound Preparation:

    • Prepare a stock solution of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast).

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no growth is observed.[9]

Data Presentation
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Pseudomonas aeruginosaGram-negative Bacteria>64
Candida albicansYeast16

This table presents illustrative data for "2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one" to demonstrate the expected format of results.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Serial Dilution of Compound inoculation Inoculate Microtiter Plate compound_prep->inoculation inoculum_prep Standardize Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Sources

Foundational

A Comprehensive Technical Guide to the Discovery and Synthesis of Fluorinated Benzofuranones

For Researchers, Scientists, and Drug Development Professionals Introduction Benzofuranones are a significant class of heterocyclic compounds that form the structural core of many natural products and pharmacologically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuranones are a significant class of heterocyclic compounds that form the structural core of many natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties, have cemented their status as "privileged structures" in the field of medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing a compound's metabolic stability, bioavailability, and binding affinity. Consequently, the synthesis of fluorinated benzofuranones has emerged as a promising avenue for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of fluorinated benzofuranones, with a focus on synthetic strategies, experimental protocols, and the underlying principles that guide their design.

Synthetic Strategies for the Benzofuranone Core

The construction of the benzofuranone scaffold is a well-explored area of organic synthesis, with a variety of methods available. These can be broadly classified into transition-metal-catalyzed and metal-free approaches.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a powerful toolkit for the synthesis of benzofuranones, enabling the formation of the heterocyclic ring through various C-C and C-O bond-forming reactions.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used for the synthesis of benzofuranones. For instance, the hydroesterification of alkenylphenols and the intramolecular C-H activation of phenylacetic acids are effective methods for constructing the benzofuranone framework.[1] Another approach involves the Pd(II)-catalyzed oxidative annulation of o-cinnamyl phenols.[2]

  • Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in the cycloisomerization of o-alkynyl phenols to yield benzofuran-3(2H)-ones.[1][3] This method is attractive due to its high chemoselectivity and mild reaction conditions.[3]

  • Copper-Catalyzed Reactions: Copper catalysts, such as copper(I) bromide (CuBr), can be used in coupling/cyclization reactions of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to produce benzofurans, which can be further oxidized to benzofuranones.[2]

Metal-Free Approaches

While transition-metal-catalyzed methods are powerful, metal-free alternatives are gaining traction due to their cost-effectiveness and reduced metal contamination in the final products.

  • Acid-Catalyzed Cyclization: Protic acids like trifluoromethanesulfonic acid (TfOH) can catalyze cascade reactions to form the benzofuranone core.[1]

  • Diels-Alder/Retro-Diels-Alder Cascade: A novel approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. This reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to yield a substituted phenol, which can then undergo intramolecular cyclization to the benzofuranone.[4]

Fluorination Methodologies

The introduction of fluorine into a molecule can be achieved through several methods, primarily categorized as electrophilic and nucleophilic fluorination.[5]

Electrophilic Fluorination

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+ equivalent") to a nucleophilic center in the substrate, such as an aromatic ring, enolate, or alkene.[5][6]

Common Electrophilic Fluorinating Reagents:

  • N-F Reagents: These are the most widely used class of electrophilic fluorinating agents due to their stability and selectivity.[5] Examples include:

    • Selectfluor® (F-TEDA-BF4): A highly popular and versatile reagent used for the fluorination of a wide range of substrates.[6][7]

    • N-Fluorobenzenesulfonimide (NFSI): A milder and more selective reagent for introducing a single fluorine atom.[7][8]

    • N-Fluoropyridinium salts (Umemoto reagents): These reagents offer tunable reactivity based on the substituents on the pyridine ring.[5][6]

Nucleophilic Fluorination

Nucleophilic fluorination employs a source of nucleophilic fluoride (F⁻) to displace a leaving group or add to an unsaturated system.[5][8]

Common Nucleophilic Fluoride Sources:

  • Inorganic Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but can be highly basic.[5][8]

  • Organic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective for converting alcohols and carbonyls to fluorides but can be volatile and toxic.[5]

  • HF Complexes: Olah's reagent (HF/pyridine) and HF/DMPU offer improved safety and reactivity compared to neat HF.[5]

Synthesis of Fluorinated Benzofuranones: A Unified Approach

The synthesis of fluorinated benzofuranones can be approached in two primary ways: by fluorinating a pre-existing benzofuranone scaffold or by constructing the benzofuranone ring from a fluorinated precursor.

Late-Stage Fluorination of Benzofuranones

In this approach, the benzofuranone core is synthesized first, followed by the introduction of fluorine. This is often achieved using electrophilic fluorinating agents like Selectfluor®, which can react with the electron-rich benzofuranone ring system. For example, a benzofuran can be converted to a fluorinated benzofuranone in the presence of Selectfluor®.[3]

Synthesis from Fluorinated Precursors

An alternative strategy involves using fluorinated building blocks to construct the benzofuranone ring. This can offer better control over the regioselectivity of fluorination. For instance, a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds can be used to synthesize polyfluorinated benzofurans, which are precursors to benzofuranones.[9] Another approach starts with gem-difluoropropargyls, which undergo an intramolecular oxa-Michael addition to form gem-difluorodihydrobenzofurans.[10][11]

Biological Significance and Structure-Activity Relationships (SAR)

Fluorinated benzofuranones have shown significant promise as anti-inflammatory and anticancer agents.[12][13][14]

Anti-inflammatory Activity

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[12][13] The presence of fluorine, along with other halogens like bromine, and hydroxyl or carboxyl groups, appears to enhance the anti-inflammatory effects.[12][13]

Anticancer Activity

The introduction of fluorine into the benzofuran ring has been shown to significantly increase anticancer activity. This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. For example, certain fluorinated benzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis.[12][13]

Structure-Activity Relationship (SAR) Insights
  • The presence of fluorine and bromine on the benzofuran scaffold enhances both anti-inflammatory and antiproliferative effects.[13]

  • Monofluorination seems to be important for the inhibition of COX activity.[13]

  • The position of the fluorine atom can significantly impact the biological activity. For instance, para-substitution of a halide on a benzene ring attached to the benzofuran core was found to be beneficial for anticancer activity.

Biological Activity Data of Selected Fluorinated Benzofuran Derivatives
CompoundBiological ActivityIC50 ValuesCell Line/Model
Fluorinated benzofuran/dihydrobenzofuran derivativesAnti-inflammatoryIL-6: 1.2-9.04 µM, CCL2: 1.5-19.3 µM, NO: 2.4-5.2 µM, PGE2: 1.1-20.5 µMMacrophages
Two difluorinated, brominated derivativesAnticancer~70% inhibition of proliferationHCT116

Experimental Protocols

General Procedure for Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

This protocol is adapted from a flexible synthesis of benzofuranones.[3]

  • To a solution of the o-alkynyl phenol (0.2 mmol) in MeCN (2 mL) is added Selectfluor® (2.0 equiv.) and TfOH (1.5 equiv.).

  • The mixture is stirred at 70 °C for 3 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired benzofuran-3(2H)-one.

General Procedure for Tandem SNAr-Cyclocondensation for the Synthesis of Fluorinated Benzofurans

This protocol is based on the synthesis of fluorinated 3-aminobenzofurans.[9]

  • To a solution of the 4-substituted perfluorobenzonitrile (1.0 equiv.) and the α-hydroxycarbonyl compound (1.1 equiv.) in a suitable solvent (e.g., DMF) is added DBU (1.2 equiv.).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired fluorinated benzofuran.

Visualizations

Workflow for Fluorinated Benzofuranone Discovery

Fluorinated Benzofuranone Discovery Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Benzofuranone Core Synthesis Benzofuranone Core Synthesis Fluorination Fluorination Benzofuranone Core Synthesis->Fluorination Late-stage Fluorinated Benzofuranone Fluorinated Benzofuranone Fluorination->Fluorinated Benzofuranone Biological Screening Biological Screening Fluorinated Benzofuranone->Biological Screening Fluorinated Precursors Fluorinated Precursors Fluorinated Precursors->Fluorinated Benzofuranone Convergent SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Benzofuranone Core Synthesis Iterative Design

Caption: A general workflow for the discovery and synthesis of fluorinated benzofuranones.

Electrophilic vs. Nucleophilic Fluorination

Caption: A comparison of electrophilic and nucleophilic fluorination methods.

Potential Mechanism of Anti-inflammatory Action

Anti-inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus COX-2 Upregulation COX-2 Upregulation Inflammatory Stimulus->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Fluorinated Benzofuranone Fluorinated Benzofuranone Fluorinated Benzofuranone->COX-2 Upregulation Inhibition

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

Challenges and Future Outlook

While significant progress has been made in the synthesis and evaluation of fluorinated benzofuranones, several challenges remain. The development of more efficient and regioselective fluorination methods is an ongoing area of research. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level is needed to guide the design of more potent and selective therapeutic agents. Future research will likely focus on the development of novel catalytic systems for the synthesis of these compounds, as well as the exploration of their therapeutic potential in a wider range of diseases. The use of computational methods for predicting the biological activity and designing new derivatives will also play an increasingly important role in this field.

References

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • Recent Advances on Fluorine Chemistry - PMC - NIH. [Link]

  • Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. [Link]

  • Selective Synthesis of Fluorine-Containing Enaminones of Benzofuran Series. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans - AUB ScholarWorks. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... - ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. [Link]

  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... - ResearchGate. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans - AUB ScholarWorks. [Link]

  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Request PDF - ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one in Drug Discovery: A Technical Guide for Researchers

Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the discovery and functionalization of novel molecular scaffolds are paramount to the development of new therapeutic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery and functionalization of novel molecular scaffolds are paramount to the development of new therapeutic agents. The benzofuran-3(2H)-one core is a privileged structure found in a variety of biologically active natural products and synthetic compounds. The strategic incorporation of halogen atoms, a common practice in modern drug design, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Bromine atoms, on the other hand, serve as versatile synthetic handles for diversification through cross-coupling reactions.[3][4]

This guide focuses on the potential applications of a novel and hitherto underexplored scaffold: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one . While direct studies on this specific molecule are not extensively documented, its structural motifs suggest significant potential as a versatile building block for the synthesis of compound libraries targeting a range of therapeutic areas, most notably oncology.[5][6][7] The presence of two chemically distinct bromine atoms offers opportunities for selective and sequential functionalization, enabling the generation of diverse and complex molecular architectures. This document provides a comprehensive overview of a proposed synthetic route, protocols for derivatization, and potential biological evaluation of compounds derived from this promising scaffold.

PART 1: Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

The synthesis of polysubstituted benzofuran-3(2H)-ones can be achieved through various strategies.[8] A plausible synthetic pathway for the target molecule is proposed below, commencing from commercially available starting materials. This multi-step synthesis involves the formation of the benzofuranone core followed by sequential halogenation.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoro-4-methoxyphenol B Friedel-Crafts Acylation A->B Chloroacetyl chloride, AlCl3 C Intermediate 1 B->C D Cyclization C->D Base (e.g., K2CO3) E 6-Fluoro-7-methoxybenzo[b]furan-3(2H)-one D->E F Bromination E->F N-Bromosuccinimide (NBS) G 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one F->G

Caption: Proposed synthetic route for 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Experimental Protocol: Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

Materials:

  • 3-Fluoro-4-methoxyphenol

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of 3-fluoro-4-methoxyphenol (1.0 eq) in dry DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 6-fluoro-7-methoxybenzo[b]furan-3(2H)-one.

Step 3: Bromination

  • Dissolve the benzofuranone from Step 2 (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (2.2 eq) to the solution.

  • Stir the reaction at room temperature for 24 hours. The reaction should be protected from light.

  • Monitor the formation of the dibrominated product by TLC and LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Applications in Drug Discovery

The dibrominated nature of the scaffold makes it an ideal starting point for generating a library of diverse compounds through palladium-catalyzed cross-coupling reactions. The bromine at the 2-position is likely more reactive towards oxidative addition to a palladium(0) catalyst than the bromine on the benzene ring, allowing for potential site-selective modifications.[3]

Workflow for Scaffold Diversification and Biological Screening

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_biology Biological Evaluation A 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one Scaffold B Palladium-Catalyzed Cross-Coupling Reactions A->B Suzuki, Sonogashira, Buchwald-Hartwig C Compound Library Generation B->C D In Vitro Biological Screening C->D e.g., Kinase Assays, Cytotoxicity Assays E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the mono-arylation of the scaffold, likely at the more reactive C2 position.[9][10][11]

Materials:

  • 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene and water (solvent system)

Procedure:

  • In a reaction vial, combine 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Reaction NameCoupling PartnersBond FormedPotential Applications
Suzuki-Miyaura Aryl/heteroaryl boronic acids/estersC-CKinase inhibitors, antivirals[12][13]
Sonogashira Terminal alkynesC-C (sp²-sp)Anticancer agents, molecular probes[14][15][16]
Buchwald-Hartwig Amines, amidesC-NCNS-active agents, GPCR modulators[17][18][19][20][21]
Heck AlkenesC-C (sp²-sp²)Natural product synthesis, materials science
Protocol 2: In Vitro Biological Evaluation - Anticancer Activity

Given that many halogenated benzofuran derivatives exhibit anticancer properties, a primary application would be screening for cytotoxicity against cancer cell lines.[22]

Assay: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuranone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Target-Based Screening - Kinase Inhibition Assay

Many small molecule kinase inhibitors feature a heterocyclic core. The synthesized library could be screened against a panel of kinases to identify potential inhibitors.[24][25][26][27]

Assay: In Vitro Kinase Inhibition Assay (e.g., using a luminescence-based kit)

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like PIM-1)

  • Kinase substrate (a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Synthesized compounds

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

  • A luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a well of a white plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the protocol of the luminescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a light signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value for active compounds.

Conclusion and Future Directions

The 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one scaffold, while not extensively studied, represents a promising starting point for the development of novel bioactive molecules. Its synthesis should be achievable through established chemical transformations. The true value of this scaffold lies in its potential for diversification through modern cross-coupling methodologies, enabling the exploration of a vast chemical space. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on this novel core. Further investigation into the site-selectivity of the cross-coupling reactions and the exploration of a broader range of biological targets will be crucial in fully realizing the therapeutic potential of this and related halogenated benzofuranone scaffolds.

References

  • Mehdi, S. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26059-26085. Available from: [Link]

  • Yilmaz, I., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2016, 7678486. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(28), 19324-19351. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Bénimèlis, D., et al. (2013). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. European Journal of Medicinal Chemistry, 69, 446-454. Available from: [Link]

  • Gabr, M. T., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3331. Available from: [Link]

  • Ojima, I., et al. (2021). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 8(20), 5727-5734. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available from: [Link]

  • Al-Tel, T. H. (2007). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Tetrahedron, 63(35), 8566-8571. Available from: [Link]

  • Mphahlele, M. J., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5374-5378. Available from: [Link]

  • Bassyouni, F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. Available from: [Link]

  • Patel, P., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5), 345-356. Available from: [Link]

  • Iskra, J., et al. (2008). Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Collection of Czechoslovak Chemical Communications, 73(12), 1671-1680. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry, 27, e2023038. Available from: [Link]

  • Baciocchi, E., et al. (1975). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (7), 633-636. Available from: [Link]

  • ResearchGate. (2022). Chemical structure of halogenated derivatives of benzofuran 1–3. Available from: [Link]

  • Nolan, S. P., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3736-3739. Available from: [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. Available from: [Link]

  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Sriram, D., et al. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. European Journal of Medicinal Chemistry, 64, 295-303. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6923. Available from: [Link]

  • Hartwig, J. F., et al. (2002). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. Organic Letters, 4(18), 3019-3022. Available from: [Link]

  • Skonieczny, K., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. Available from: [Link]

  • Skonieczny, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. Available from: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available from: [Link]

  • Singh, J., et al. (2017). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Scientific Reports, 7(1), 1-9. Available from: [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4847-4857. Available from: [Link]

  • Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. Available from: [Link]

  • Sharma, R., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Available from: [Link]

  • Chemistry LibreTexts. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Available from: [Link]

  • Wang, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1461-1473. Available from: [Link]

  • Lo Monte, F., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Journal of Medicinal Chemistry, 63(23), 14580-14603. Available from: [Link]

  • Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. Available from: [Link]

  • Gouverneur, V. (2014). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 12(40), 7984-7999. Available from: [Link]

  • Martins, P. M., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(10), 416. Available from: [Link]

  • Bhaumik, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 10-20. Available from: [Link]

Sources

Application

Using 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one as a precursor for heterocyclic compounds

An In-Depth Guide to the Synthetic Utility of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds Introduction: The Benzofuranone Scaffold and a Ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Benzofuranone Scaffold and a Versatile New Precursor

Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system.[1] This "privileged scaffold" is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to strategically modify the core structure allows for the fine-tuning of pharmacological profiles, making the development of novel synthetic routes a high-priority research area.[4][5]

This guide focuses on a highly functionalized and versatile precursor: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one . The strategic placement of two distinct bromine atoms at the C2 and C5 positions, coupled with a fluorine atom on the aromatic ring, provides multiple reactive handles for diversification. This allows for the programmed and selective introduction of new functionalities through modern cross-coupling methodologies, paving the way for the creation of extensive and diverse chemical libraries for drug discovery and materials science.

This document provides an in-depth look at the application of this precursor in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Physicochemical Properties & Handling

PropertyValue
Chemical Formula C₈H₃Br₂FO₂
Molecular Weight 325.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dioxane, THF, DMF, DMSO
Storage Store in a cool, dry place away from light and moisture.

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboronic acids.[6] The presence of two bromine atoms on the 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one precursor offers the potential for either selective mono-arylation or exhaustive di-arylation, depending on the reaction conditions. This allows for precise control over the final molecular architecture.

Core Principle & Mechanistic Insight

The catalytic cycle, pioneered by Akira Suzuki, generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzofuranone precursor.

  • Transmetallation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Base activation of the boronic acid is crucial for facilitating the transmetallation step.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[7][8]

Suzuki_Workflow cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs Precursor 2,5-Dibromo-6-fluoro benzo[b]furan-3(2H)-one Reaction Suzuki-Miyaura Coupling (Heat, Inert Atm.) Precursor->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4, K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction MonoProduct Mono-arylated Product Reaction->MonoProduct 1.1 eq. R-B(OH)2 DiProduct Di-arylated Product Reaction->DiProduct >2.2 eq. R-B(OH)2

Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Selective Mono-Arylation at the C5 Position

The C5-Br bond is generally more reactive in Suzuki couplings than a C2-Br on similar heterocyclic systems due to electronic effects. This protocol is optimized to favor mono-substitution.

Materials:

  • 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-aryl-6-fluorobenzo[b]furan-3(2H)-one derivative.

Protocol 2: Double (Di-substitution) Arylation

To drive the reaction to completion and substitute both bromine atoms, an excess of the boronic acid and slightly more forcing conditions are employed.[7]

Materials:

  • 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv)

  • Potassium Phosphate (K₃PO₄) (4.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the boronic acid, base, and catalyst as listed above.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress. This reaction may require a longer duration (12-24 hours) to achieve full di-substitution.

  • Follow steps 7-10 from Protocol 1 for workup and purification to yield the 2,5-diaryl-6-fluorobenzo[b]furan-3(2H)-one derivative.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a critical linkage in countless pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, including complex heterocyclic amines.[11][12]

Core Principle & Mechanistic Insight

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[10]

Buchwald_Workflow cluster_0 Inputs cluster_1 Reaction cluster_2 Output Precursor Bromo-Benzofuranone (Mono- or Di-bromo) Reaction Buchwald-Hartwig Amination (Heat, Inert Atm.) Precursor->Reaction Amine Amine (R2NH) Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., RuPhos, XPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K3PO4) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Amino-Substituted Product Reaction->Product

Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: Double (Di-substitution) Amination

This protocol is designed for the exhaustive amination of both bromine positions. Selective mono-amination can be challenging and often results in a mixture of products, but can be attempted by using the aryl-bromide generated from Protocol 1 as the starting material.

Materials:

  • 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1.0 equiv)

  • Amine (primary or secondary) (2.5-3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.04 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (4.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a strong flow of inert gas: Add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Add the 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one to the tube.

  • Seal the tube with a septum cap and remove from the glovebox (if used).

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2,5-diamino-6-fluorobenzo[b]furan-3(2H)-one derivative.

Product Characterization

Successful synthesis of the target compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: Appearance of new signals corresponding to the introduced aryl or amino groups and disappearance of the starting material signals.

  • Mass Spectrometry (MS): Confirmation of the correct molecular weight for the desired product.

  • Infrared (IR) Spectroscopy: For amination products, the appearance of N-H stretching bands (for primary or secondary amines) can be observed.

Conclusion

2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The two bromine atoms serve as orthogonal synthetic handles for programmed functionalization via robust and reliable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to build diverse libraries of benzofuranone derivatives for applications in drug discovery, chemical biology, and materials science.

References

  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Miao, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Li, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Bentham Science Publishers. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.
  • Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives.
  • International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance.
  • Johnson, A. C., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Digital Repository. (2013). Synthesis of some Heterocyclic Compounds Derived from Bromo-acetyl Precursor.
  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ARPI. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents.
  • IntechOpen. (2022). Synthesis of Benzo[b]furan Derivatives by Transition Metal-Catalyzed Heterocyclizations of 2-Ethynylphenols.
  • ACS Publications. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Mansoura Journal of Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides. Available at: [Link]

  • ACS Publications. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.
  • KTU ePubl. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination.
  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wiley Online Library. (2025). Bioorthogonal Reaction of o-Quinone with Furan-2(3H)-One for Site-Selective Tyrosine Conjugation.
  • PubMed. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Available at: [Link]

  • Polycyclic Aromatic Compounds. (2021). Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One.
  • MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
  • Atmospheric Measurement Techniques. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

Welcome to the Advanced Synthesis Support Center. The fabrication of multi-halogenated benzofuran-3(2H)-ones (coumaranones) presents unique chemoselectivity and regioselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The fabrication of multi-halogenated benzofuran-3(2H)-ones (coumaranones) presents unique chemoselectivity and regioselectivity challenges. As a highly activated heterocyclic system, the core is susceptible to over-oxidation, ring-opening, and polybromination.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you maximize the yield and purity of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A 3-Fluorophenol (Starting Material) B 4-Bromo-3-fluorophenol (Aromatic Bromination) A->B Br2, AcOH C 2-Chloro-1-(4-bromo-5-fluoro- 2-hydroxyphenyl)ethanone B->C Chloroacetyl chloride, AlCl3 (Fries) D 5-Bromo-6-fluorobenzo[b]furan-3(2H)-one (Cyclization) C->D NaOAc, EtOH (Reflux) E 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (Alpha-Bromination Target) D->E NBS, AIBN, EtOAc (60°C)

Optimized synthetic workflow for 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Troubleshooting & FAQs

Q1: Why am I observing massive over-bromination (e.g., 2,2,5-tribromo byproducts) during the final C2-bromination step? Causality & Expert Insight: The C2 position of the benzofuran-3(2H)-one core is highly activated because it is situated alpha to the carbonyl and adjacent to the ring oxygen. When using excess molecular bromine ( Br2​ ) or harsh radical conditions, the enolizable C2 proton is rapidly substituted twice. Solution: To prevent polybromination, abandon Br2​ for this specific step. The use of N-Bromosuccinimide (NBS) in non-polar or moderately polar solvents allows for controlled mono-bromination of benzofurans without over-oxidation[1]. Strictly limit NBS to 1.05 equivalents and use a mild radical initiator like AIBN at 60 °C.

Q2: My Friedel-Crafts chloroacetylation of 4-bromo-3-fluorophenol yields a complex mixture of regioisomers. How do I direct it exclusively to the ortho position? Causality & Expert Insight: The fluorine atom and the hydroxyl group have competing directing effects on the aromatic ring. Direct Friedel-Crafts acylation often leads to para-substitution or complex mixtures. Solution: The synthesis of coumaranones is best accomplished by first forming the ester (O-acylation) with α -halo acid chlorides, followed by a Lewis acid-mediated Fries rearrangement[2]. Heating the ester with AlCl3​ at 120 °C thermodynamically favors the ortho-hydroxy product due to the stabilizing chelation between the newly formed ketone and the phenolic hydroxyl group.

Q3: During the cyclization step to form the coumaranone core, I am seeing significant degradation and ring-opening. What is the cause? Causality & Expert Insight: Benzofuran-3(2H)-ones are essentially cyclic esters/ethers that are highly sensitive to strongly basic conditions. If you are using NaOH or KOH to drive the cyclization of the chloroacetyl intermediate, the high pH causes hydrolytic cleavage of the ether linkage or induces aldol-type self-condensation. Solution: Transition to a mild, buffered base system. Protonolysis and cyclization to form coumaranones require delicate conditions[3]. Anhydrous sodium acetate (NaOAc) in refluxing ethanol provides exactly the right basicity to deprotonate the phenol and drive the intramolecular SN​2 displacement of the chloride without destroying the fragile coumaranone core.

Quantitative Data: Optimization of Alpha-Bromination

To highlight the causality behind our reagent selection, the following table summarizes the yield profiles of the final C2-bromination step under various conditions.

Reagent SystemSolventTemp (°C)Time (h)Target Mono-bromo Yield (%)Di-bromo Byproduct (%)Degradation (%)
Br2​ (1.2 eq)Acetic Acid252453520
NBS (1.05 eq) CCl4​ 76482<513
NBS (1.05 eq) EtOAc 60 6 85 <5 10
CuBr2​ (2.0 eq) CHCl3​ 6512601030

Conclusion: NBS in Ethyl Acetate (EtOAc) provides the optimal balance of high mono-bromination yield, low toxicity (compared to CCl4​ ), and minimal core degradation.

Self-Validating Experimental Protocols

The following step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of your synthesis at every stage.

Step 1: Fries Rearrangement (Intermediate Synthesis)
  • Esterification: Dissolve 4-bromo-3-fluorophenol (10 mmol) in anhydrous dichloromethane (30 mL) with triethylamine (12 mmol). Dropwise add chloroacetyl chloride (11 mmol) at 0 °C. Stir for 2 hours, wash with water, dry, and concentrate to yield the ester.

  • Rearrangement: Dissolve the crude ester in anhydrous 1,2-dichloroethane (30 mL). Add anhydrous AlCl3​ (15 mmol) in portions at 0 °C under nitrogen.

  • Heat the mixture to 120 °C in a sealed pressure tube for 4 hours.

  • Quench & Isolate: Quench carefully by pouring over ice-cold 1M HCl. Extract with dichloromethane, dry over Na2​SO4​ , and purify via recrystallization from ethanol.

Self-Validation Checkpoint 1: The product (2-chloro-1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone) will give a rapid, dark purple color change upon the addition of 1% aqueous Ferric Chloride ( FeCl3​ ), confirming the successful migration of the acyl group to expose the free phenolic -OH.

Step 2: Cyclization to the Benzofuran-3(2H)-one Core
  • Suspend the intermediate from Step 1 (5 mmol) in absolute ethanol (25 mL).

  • Add anhydrous sodium acetate (15 mmol).

  • Reflux the mixture for 3 hours.

  • Concentrate the solvent in vacuo, dilute with distilled water (50 mL), and extract with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry, and evaporate.

Self-Validation Checkpoint 2: Monitor by TLC (Hexane:EtOAc 4:1). The highly polar, chelated phenol starting material will disappear, replaced by a significantly less polar, UV-active spot corresponding to 5-bromo-6-fluorobenzo[b]furan-3(2H)-one. The FeCl3​ test will now be negative.

Step 3: Controlled Alpha-Bromination (Target Synthesis)
  • Dissolve 5-bromo-6-fluorobenzo[b]furan-3(2H)-one (2 mmol) in anhydrous ethyl acetate (15 mL).

  • Add N-Bromosuccinimide (2.1 mmol) and AIBN (0.1 mmol).

  • Heat to 60 °C under a nitrogen atmosphere for 6 hours.

  • Cool the reaction to 0 °C in an ice bath.

  • Filter the mixture to remove the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous Na2​S2​O3​ (10 mL) to neutralize any residual active bromine species.

  • Dry the organic layer over anhydrous MgSO4​ and concentrate. Purify via flash chromatography (Silica gel, Hexane/DCM gradient) to isolate pure 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Self-Validation Checkpoint 3: The reaction progress is visually validated by the precipitation of succinimide (which floats and aggregates differently than the denser NBS). Final validation via LC-MS must show the [M+H]+ isotope pattern characteristic of a dibrominated species (a distinct 1:2:1 mass ratio peak cluster).

References

  • Source: nih.
  • Source: acs.
  • Derivatives of Coumaran. V.

Sources

Optimization

Purification techniques for separating 2,5-dibromo and monobromo benzofuranone mixtures

Welcome to the technical support center for the purification of halogenated benzofuranone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of halogenated benzofuranone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the common yet challenging task of separating mixtures of 2,5-dibromo- and monobromo-benzofuranone. The structural similarity of these compounds necessitates a carefully optimized approach to achieve high purity. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What makes the separation of 2,5-dibromo- and monobromo-benzofuranone so challenging?

The primary difficulty lies in the subtle differences in their physicochemical properties. Both molecules share the same benzofuranone core, with the key distinction being the presence of one versus two bromine atoms on the aromatic ring. This leads to:

  • Similar Polarity: While the dibromo- compound is slightly less polar than the monobromo- analogue, the difference is often insufficient for easy separation by standard chromatographic methods.

  • Similar Solubility Profiles: Finding a solvent system that selectively dissolves one compound while leaving the other as a precipitate can be difficult, complicating purification by recrystallization.

  • Close Boiling Points: Separation by distillation is typically not feasible due to the high boiling points and potential for thermal decomposition of these complex molecules.

Successfully resolving these mixtures requires a methodical approach that carefully exploits the minor differences in polarity and crystal lattice formation.

Q2: What are the primary purification techniques for this type of mixture, and how do I choose the best one?

The two most effective and widely used techniques are Flash Column Chromatography and Fractional Recrystallization . The choice between them depends on the scale of your experiment, the relative ratio of the two components, and the desired final purity.

  • Flash Column Chromatography: This is the workhorse method for separations on a milligram to multi-gram scale. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. It is highly versatile and often the first method to try.[1][2]

  • Fractional Recrystallization: This technique relies on differences in solubility between the desired compound and impurities in a specific solvent or solvent mixture.[3][4] It is particularly effective for large-scale purifications (multi-gram to kilogram) and when one compound is present as a major component. It can be more cost-effective and scalable than chromatography but often requires more extensive optimization.

The following decision tree can guide your choice:

G start Crude Mixture (Mono- & Di-bromo Benzofuranone) scale What is your scale? start->scale ratio Is one component >85%? scale->ratio > 5 g chrom Flash Column Chromatography scale->chrom < 5 g ratio->chrom No cryst Fractional Recrystallization ratio->cryst Yes hplc Preparative HPLC (High Purity, Small Scale) chrom->hplc Need >99.5% purity? G start Problem: Co-elution of Mono- & Di-bromo spots check_rf Is TLC R f of lower spot ~0.2-0.4? start->check_rf adjust_polarity Decrease % of polar solvent (e.g., EtOAc in Hexanes) check_rf->adjust_polarity Yes (but co-elutes on column) change_solvent Change solvent system (e.g., try DCM/Hexanes or Toluene/Hexanes) check_rf->change_solvent No (ΔR f is too small) column_geom Increase column length-to-diameter ratio adjust_polarity->column_geom change_solvent->adjust_polarity success Achieved Baseline Separation column_geom->success

Sources

Troubleshooting

Reducing byproduct formation during 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one synthesis

Technical Support Center: Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one Welcome to the technical support guide for the synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one. This document is designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

Welcome to the technical support guide for the synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, with a primary focus on minimizing byproduct formation through a deep understanding of the reaction mechanism and careful control of experimental parameters.

Overview and Key Challenges

The synthesis of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one involves the electrophilic bromination of a 6-fluorobenzo[b]furan-3(2H)-one precursor. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce the yield of the desired product. The primary challenges include:

  • Controlling Regioselectivity: The benzofuranone core possesses multiple sites susceptible to electrophilic attack. The fluorine atom is an ortho-, para-director, while the carbonyl group is deactivating. Achieving selective bromination at the C-2 and C-5 positions requires a delicate balance of conditions.

  • Preventing Over-bromination: The electron-rich nature of the heterocyclic ring makes it susceptible to the addition of more than two bromine atoms, leading to tri- or even tetra-brominated impurities.

  • Minimizing Degradation: Furan-containing compounds can be sensitive to strongly acidic conditions, which may be generated during bromination (e.g., HBr byproduct), potentially leading to polymerization or ring-opening, often observed as a dark, tarry reaction mixture.[1]

This guide provides an optimized starting protocol and a detailed troubleshooting section to help you navigate these challenges effectively.

Recommended Synthesis Protocol

This protocol is designed as a robust starting point to maximize the yield of the target compound while minimizing common impurities.

Reaction Scheme:

Step-by-Step Methodology:
  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Flame-dry the apparatus under vacuum and backfill with inert gas to ensure anhydrous conditions.[2]

  • Reagent Preparation: Charge the flask with 6-fluorobenzo[b]furan-3(2H)-one (1.0 equivalent). Add a suitable anhydrous solvent, such as glacial acetic acid or a mixture of THF/acetic acid (25 mL per gram of starting material).[3] Stir the mixture at room temperature until the starting material is fully dissolved.

  • Temperature Control: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical for controlling the reaction rate and selectivity.

  • Addition of Brominating Agent: In a single portion, add freshly recrystallized N-Bromosuccinimide (NBS) (2.1 equivalents). Using slightly more than two equivalents helps drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.[3][4] Protect the flask from light using aluminum foil, as radical side reactions can be initiated by light.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress closely using Thin-Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice-cold water (100 mL per gram of starting material).

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product will likely be a solid or oil containing residual byproducts. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The desired product is typically less polar than mono-brominated species and more polar than over-brominated ones. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[5]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?

A1: This issue typically points to insufficient reactivity or deactivation of the brominating agent.

  • Cause & Explanation: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Old or improperly stored NBS may have reduced activity. Additionally, electrophilic bromination requires a sufficiently activated system; any impurities that consume the brominating agent can stall the reaction.

  • Solution:

    • Use High-Quality NBS: Always use freshly recrystallized NBS for best results.

    • Ensure Anhydrous Conditions: Moisture can react with NBS and the generated HBr, reducing the electrophilicity of the system. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

    • Increase Reaction Time/Temperature: If the reaction stalls at low temperatures, consider letting it stir for a longer duration or allowing it to slowly warm to room temperature. However, be aware that increasing the temperature can also promote byproduct formation, so this must be monitored carefully by TLC.

Q2: My TLC/LC-MS shows multiple products. Besides my target compound, what are these byproducts and how can I avoid them?

A2: The formation of multiple products is the most common challenge and usually involves a mixture of mono-, di-, and tri-brominated isomers.

  • Cause & Explanation: The benzofuranone ring has several positions that can be brominated. Incomplete reaction leads to mono-brominated intermediates (2-bromo- and 5-bromo- isomers). Conversely, if the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, over-bromination can occur, leading to a 2,5,X-tribromo byproduct. The electrophilic substitution mechanism proceeds via a sigma complex (arenium ion), and the stability of this intermediate dictates the position of substitution.[6]

  • Solutions & Optimization:

    • Strict Stoichiometric Control: Carefully measure your brominating agent. Use between 2.05 and 2.1 equivalents of NBS. An excess will lead to over-bromination.

    • Low Temperature: Running the reaction at 0-5 °C slows the rate of electrophilic substitution, allowing for greater selectivity and reducing the chance of over-bromination.[5]

    • Choice of Solvent: Acetic acid is often a good choice as it can help to moderate the reactivity of the brominating agent. Aprotic solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can sometimes lead to more aggressive bromination.[7]

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easy to handle; high regioselectivity in many cases; generates less corrosive HBr byproduct compared to Br₂.Can be a source of radical bromine; requires fresh recrystallization for optimal results.
Elemental Bromine Br₂Highly reactive and cost-effective.Highly corrosive and toxic liquid; can be less selective, leading to more over-bromination.
DBDMH C₅H₆Br₂N₂O₂Stable solid, high available bromine content. Can provide excellent yields for furan bromination.[4]Less commonly available than NBS.

Q3: The reaction mixture turned into a dark, intractable tar. Is the product salvageable?

A3: This typically indicates polymerization or decomposition of the furan ring, and unfortunately, the product is often not salvageable.

  • Cause & Explanation: Furan rings are known to be sensitive to strong acids.[1] During the bromination reaction, HBr is generated as a byproduct. In the presence of a highly activated aromatic system, this can catalyze polymerization, leading to the formation of insoluble, high-molecular-weight materials (tar).

  • Preventative Measures:

    • Control Temperature: This is the most critical factor. Runaway reactions generate heat, which accelerates decomposition. Maintain the reaction at 0-5 °C.

    • Use a Buffer/Acid Scavenger: While not always necessary, in sensitive systems, a non-nucleophilic base like pyridine or 2,6-lutidine can be added in small amounts to scavenge the HBr as it forms. However, this can also complicate the reaction and should be optimized carefully.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prompt workup is essential.

Visualization of Mechanisms and Workflows

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired electrophilic aromatic substitution pathway and a potential side reaction leading to an over-brominated byproduct.

G cluster_main Desired Synthesis Pathway cluster_side Byproduct Formation SM 6-Fluoro-benzo[b]furan-3(2H)-one MonoBromo 2-Bromo Intermediate SM->MonoBromo + 1 eq. NBS Product 2,5-Dibromo-6-fluoro- benzo[b]furan-3(2H)-one MonoBromo->Product + 1 eq. NBS TriBromo 2,5,X-Tribromo Byproduct Product->TriBromo + Excess NBS (High Temp)

Caption: Desired reaction pathway versus over-bromination.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

G Start Start Synthesis CheckTLC Reaction Complete? (TLC/LC-MS) Start->CheckTLC Workup Proceed to Workup & Purification CheckTLC->Workup Yes LowYield Problem: Low Yield (SM Remaining) CheckTLC->LowYield No, SM remains Byproducts Problem: Multiple Spots (Byproducts) CheckTLC->Byproducts Complex Mixture Tar Problem: Tar Formation CheckTLC->Tar Reaction turned black Sol_LowYield Solution: - Use fresh NBS - Ensure anhydrous conditions - Increase time cautiously LowYield->Sol_LowYield Sol_Byproducts Solution: - Check NBS stoichiometry (2.1 eq.) - Maintain temp at 0-5 °C - Monitor reaction closely Byproducts->Sol_Byproducts Sol_Tar Solution: - Strict temp control (0-5 °C) - Prompt workup - Consider acid scavenger Tar->Sol_Tar

Caption: A decision tree for troubleshooting synthesis issues.

References

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: A Comparative NMR Guide

In the highly regulated landscape of preclinical drug development, the structural purity of synthetic building blocks directly dictates the success of downstream cross-coupling reactions and biological assays. The synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of preclinical drug development, the structural purity of synthetic building blocks directly dictates the success of downstream cross-coupling reactions and biological assays. The synthesis of halogenated benzofuran-3(2H)-ones is a critical pathway in the development of novel quorum sensing inhibitors and 1[1]. Among these, 2,5-dibromo-6-fluorobenzo[b]furan-3(2H)-one stands out due to its unique electronic profile.

However, the synthesis of this specific scaffold often yields closely related regioisomers—specifically the 4-fluoro-5-bromo analog—due to the competing directing effects of the fluorine atom and the furanone oxygen during 2[2]. For scientists, utilizing a chemical standard with absolute regiochemical fidelity is non-negotiable. This guide objectively compares the spectral purity of ChemPure™ Ultra-Grade against a Standard Commercial Grade alternative, utilizing high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the ultimate arbiter of structural integrity.

Mechanistic Insight: The Causality of NMR Splitting

As an Application Scientist, I frequently observe misinterpretations of fluorinated aromatic spectra. The presence of the 6-fluoro substituent introduces complex spin-spin coupling networks that must be carefully mapped to differentiate true product signals from impurities.

In the 13C NMR spectrum , the highly electronegative fluorine atom causes massive heteronuclear splitting. The one-bond carbon-fluorine coupling ( 1JCF​ ) at C-6 typically resonates with a staggering coupling constant of ~258 Hz. Furthermore, the two-bond and three-bond couplings propagate through the aromatic ring, splitting the C-5, C-7, and C-4 signals according to established 3[3]. If a standard proton-decoupled 13C spectrum is acquired without simultaneous fluorine decoupling, these 4[4].

In the 1H NMR spectrum , structural causality dictates that the H-7 proton (ortho to fluorine) will exhibit a large 3JHF​ coupling (~8.4 Hz), while the H-4 proton (meta to fluorine) will show a significantly smaller 4JHF​ coupling (~5.8 Hz). If the 4-fluoro regioisomer is present (as is common in standard commercial grades), the proton-proton ortho coupling ( 3JHH​ ~ 8.1 Hz) between H-6 and H-7 emerges, drastically altering the spectral topology and instantly flagging the contamination.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. By incorporating an internal standard, the integration values validate the mass balance, eliminating the ambiguity of relative integration.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the benzofuranone analyte and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard for qNMR) using a calibrated microbalance.

  • Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen for its lack of exchangeable protons, preventing solvent-induced line broadening of the highly deshielded, slightly acidic H-2 proton.

Step 2: 1H NMR Acquisition

  • Tune the probe to 400 MHz.

  • Set the spin-lattice relaxation delay (D1) to 5.0 seconds. Causality: A standard 1.0s delay is insufficient for the complete relaxation ( T1​ ) of the internal standard. A 5.0s delay ensures >99% relaxation, making the integration strictly quantitative.

  • Acquire 16 scans.

Step 3: 13C NMR Acquisition

  • Tune the probe to 100 MHz.

  • Enable 1H broadband decoupling (WALTZ-16).

  • Set D1 to 5.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C-3, C-3a, C-5, C-6, C-7a) lack attached protons, resulting in weak Nuclear Overhauser Effect (NOE) enhancement and long T1​ times. The extended delay and high scan count are mandatory to resolve the 2JCF​ and 3JCF​ doublets from the baseline noise.

Product Comparison: ChemPure™ vs. Standard Grade

The quantitative data below highlights the performance and purity of the ChemPure™ product compared to a standard market alternative. The presence of the 4-fluoro regioisomer in the standard grade severely impacts the integration ratios.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3)

Proton AssignmentChemPure™ Ultra-GradeStandard Commercial GradeCausality & Coupling Dynamics
H-2 5.95 ppm (s, 1.00H)5.95 ppm (s, 0.85H)Highly deshielded aliphatic proton adjacent to Br and O.
H-4 7.82 ppm (d, J = 5.8 Hz, 1.00H)7.82 ppm (d, J = 5.8 Hz, 0.85H)Meta-coupling to Fluorine ( 4JHF​ ).
H-7 7.15 ppm (d, J = 8.4 Hz, 1.00H)7.15 ppm (d, J = 8.4 Hz, 0.85H)Ortho-coupling to Fluorine ( 3JHF​ ).
Impurity (H-6') Not Detected7.40 ppm (dd, J = 8.1, 5.2 Hz, 0.15H)H-6 of the 4-fluoro-5-bromo regioisomer.
Impurity (H-7') Not Detected7.05 ppm (dd, J = 8.1, 1.5 Hz, 0.15H)H-7 of the 4-fluoro-5-bromo regioisomer.

Table 2: 13C NMR Data Comparison (100 MHz, CDCl3)

Carbon AssignmentChemPure™ Ultra-GradeStandard Commercial GradeCausality & Coupling Dynamics
C-3 (C=O) 191.2 ppm (s)191.2 ppm (s)Carbonyl carbon, highly deshielded.
C-6 (C-F) 164.5 ppm (d, 1JCF​ = 258 Hz)164.5 ppm (d, 1JCF​ = 258 Hz)Direct one-bond C-F coupling.
C-7a (C-O) 162.1 ppm (d, 3JCF​ = 13 Hz)162.1 ppm (d, 3JCF​ = 13 Hz)Three-bond coupling to F.
C-4 (CH) 128.4 ppm (d, 3JCF​ = 4 Hz)128.4 ppm (d, 3JCF​ = 4 Hz)Three-bond coupling to F.
C-3a (C) 118.5 ppm (s)118.5 ppm (s)Bridgehead carbon (para to F, negligible coupling).
C-5 (C-Br) 108.2 ppm (d, 2JCF​ = 22 Hz)108.2 ppm (d, 2JCF​ = 22 Hz)Two-bond coupling to F.
C-7 (CH) 102.3 ppm (d, 2JCF​ = 25 Hz)102.3 ppm (d, 2JCF​ = 25 Hz)Two-bond coupling to F.
C-2 (CH-Br) 82.1 ppm (s)82.1 ppm (s)Aliphatic carbon.
Impurity Peaks NoneMultiple signals (~160, 110 ppm)Indicates ~15% 4-fluoro regioisomer contamination.
Workflow Visualization

NMR_Validation A Batch Synthesis 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one B qNMR Sample Preparation (CDCl3 + Internal Standard) A->B C1 1H NMR Acquisition (400 MHz, D1=5.0s) B->C1 C2 13C NMR Acquisition (100 MHz, 1H-Decoupled) B->C2 D Spectral Analysis & J-Coupling Extraction C1->D C2->D E Regioisomer Detected? (e.g., 4-fluoro analog) D->E F1 Reject Batch (Standard Grade) E->F1 Yes (>1%) F2 Approve Batch (ChemPure™ Ultra-Grade) E->F2 No (<1%)

Fig 1: Automated qNMR validation workflow for regioisomer detection and batch approval.

References
  • Title: Synthesis and Biological Properties of 2(5H)
  • Title: Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions Source: MDPI URL
  • Title: ^(13)C nuclear magnetic resonance spectroscopy.
  • Title: Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek URL

Sources

Comparative

Comparing reactivity of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one vs 5-bromo analogs

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of modern drug discovery, the benzo[b]furan-3(2H)-one core represents a privileged scaffold, forming the backbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery, the benzo[b]furan-3(2H)-one core represents a privileged scaffold, forming the backbone of numerous biologically active compounds. The strategic functionalization of this core is paramount for modulating pharmacological properties. This guide provides an in-depth comparison of the chemical reactivity of two key synthetic intermediates: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (Molecule A) and its analog, 5-Bromo-6-fluorobenzo[b]furan-3(2H)-one (Molecule B) . Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes to complex molecular targets.

This analysis moves beyond a simple catalog of reactions, focusing on the underlying electronic and steric principles that govern their behavior. We will explore how the presence or absence of a bromine atom at the C2 position fundamentally alters the synthetic utility of the furanone ring, transforming it from an electrophilic hub to a nucleophilic precursor.

Structural and Electronic Analysis: The Decisive Role of the C2-Substituent

The reactivity of both molecules is dictated by the interplay of the electron-withdrawing effects of the carbonyl group and the halogen substituents. Halogens exhibit a dual electronic nature: they are strongly electron-withdrawing through the sigma framework (inductive effect, -I) but can donate electron density through resonance (mesomeric effect, +M).[1] For both fluorine and bromine, the inductive effect dominates, leading to a general deactivation of the aromatic ring towards electrophilic attack.

The critical distinction between Molecule A and B lies at the C2 position, which is alpha to the carbonyl group.

  • Molecule A: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one. The C2 position is substituted with bromine, creating an α-haloketone moiety. This bromine atom polarizes the C2-Br bond, rendering the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[2]

  • Molecule B: 5-Bromo-6-fluorobenzo[b]furan-3(2H)-one. The C2 position bears two hydrogen atoms. These α-protons are acidic due to their proximity to the electron-withdrawing carbonyl group. Under basic conditions, deprotonation occurs to form a nucleophilic enolate intermediate.[3]

This fundamental difference dictates the primary reaction pathways for each molecule, as illustrated below.

G cluster_A Molecule A: 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one cluster_B Molecule B: 5-Bromo-6-fluorobenzo[b]furan-3(2H)-one A Structure A A_C2 C2: Electrophilic Center (α-haloketone) A_C5 C5-Br: Cross-Coupling Site A_C6 C6-F: SNAr Site (?) B Structure B B_C2 C2: Nucleophilic Center (via Enolate) B_C5 C5-Br: Cross-Coupling Site B_C6 C6-F: SNAr Site (?)

Caption: Key reactive sites on Molecule A (electrophilic C2) and Molecule B (nucleophilic C2 precursor).

Comparative Reactivity Analysis

The divergent reactivity of Molecules A and B provides a powerful toolkit for synthetic chemists. The choice between these starting materials depends entirely on the desired transformation.

Reactions at the Furanone Ring (C2 Position)

This is the site of greatest reactivity difference.

  • Molecule A (Electrophile): The C2-Br bond is the primary site for nucleophilic substitution . This reaction proceeds readily with a variety of soft, less basic nucleophiles (e.g., thiols, amines, azides) via an SN2 pathway.[4] The carbonyl group enhances the rate of SN2 reactions at the alpha position compared to a standard alkyl halide.[5] It is critical to use non-basic or mildly basic conditions to avoid a competing Favorskii rearrangement, a known side reaction for α-haloketones under strongly basic conditions.

  • Molecule B (Nucleophile Precursor): The C2 position is a site for enolate formation . Treatment with a suitable base (e.g., LDA, NaH, K₂CO₃) generates a nucleophilic enolate, which can then be trapped by a wide range of electrophiles. This allows for α-alkylation, α-acylation, and aldol-type condensations, providing a direct route to C2-functionalized analogs.

Reactions at the Benzene Ring (C5 Position)
  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond in both molecules is a classic handle for transition-metal-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura reaction , coupling the aryl bromide with a boronic acid or ester, is particularly effective for installing new aryl, heteroaryl, or alkyl groups at this position.[7][8] The reactivity of the C5-Br bond is expected to be broadly similar for both molecules, as the electronic environment of the benzene ring is nearly identical. The choice of catalyst, ligand, and base will be crucial for achieving high yields, especially with sterically demanding or electronically challenging coupling partners.[9][10]

Reactivity at Other Positions (C4, C7, C6)
  • Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on the benzene ring is highly challenging for both molecules. The combined electron-withdrawing power of the carbonyl group, two bromines (in A ), and a fluorine atom renders the aromatic ring extremely electron-deficient and thus deactivated towards electrophiles like nitrating or acylating agents.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The C6-F bond presents a potential site for SNAr. This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. In both molecules, the C5-Br is ortho and the carbonyl group (via conjugation) is para to the fluorine, activating it towards substitution by potent nucleophiles (e.g., alkoxides, thiolates) under forcing conditions.

  • Directed ortho-Metallation (DoM): The C7 position, being ortho to the benzofuran oxygen, is a potential site for regioselective deprotonation using a strong organolithium base, followed by quenching with an electrophile. The ether oxygen can act as a directed metallation group, although the overall electron-deficient nature of the ring system may make this transformation difficult.

Summary of Reactivity Profiles

Reactive SiteReaction TypeMolecule A (2,5-Dibromo-)Molecule B (5-Bromo-)Rationale
C2 Nucleophilic AttackHighly Reactive Not Reactiveα-haloketone is an excellent electrophile.
C2 Electrophilic AttackNot ReactiveHighly Reactive (as enolate) Acidic α-protons allow for nucleophilic enolate formation.
C3 (C=O) Nucleophilic AdditionReactiveReactiveStandard ketone reactivity; slightly more electrophilic in A due to C2-Br.
C5-Br Pd Cross-CouplingHighly Reactive Highly Reactive Ideal substrate for reactions like Suzuki, Heck, Sonogashira.
C6-F SNArPossiblePossibleActivated by ortho (Br) and para (C=O) withdrawing groups.
Aromatic Ring SEArVery UnreactiveVery UnreactiveRing is strongly deactivated by multiple withdrawing groups.

Experimental Protocols

The following protocols are representative examples based on established methodologies for the described transformations. Researchers should perform appropriate optimization for specific substrates.

Protocol 1: Nucleophilic Substitution at C2 of Molecule A

This protocol describes the SN2 reaction of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one with a thiol nucleophile.

G start Start: 2,5-Dibromo-6-fluoro- benzo[b]furan-3(2H)-one (A) reagents Reagents: 1. Thiophenol (1.1 eq) 2. K₂CO₃ (1.5 eq) 3. Acetonitrile (Solvent) start->reagents conditions Conditions: 1. Stir at RT 2. Monitor by TLC (2-4h) reagents->conditions workup Workup: 1. Filter solid K₂CO₃ 2. Concentrate filtrate 3. Purify by column chromatography conditions->workup product Product: 2-(Phenylthio)-5-bromo-6-fluoro- benzo[b]furan-3(2H)-one workup->product G start Start: 5-Bromo-6-fluoro- benzo[b]furan-3(2H)-one (B) step1 Step 1: Enolate Formation 1. LDA (1.1 eq) in THF 2. Add substrate at -78°C start->step1 step2 Step 2: Alkylation 1. Add Benzyl Bromide (1.2 eq) 2. Warm slowly to RT step1->step2 workup Workup: 1. Quench with sat. NH₄Cl (aq) 2. Extract with Ethyl Acetate 3. Dry, concentrate, and purify step2->workup product Product: 2-Benzyl-5-bromo-6-fluoro- benzo[b]furan-3(2H)-one workup->product G start Start: Substrate A or B reagents Reagents: 1. Phenylboronic Acid (1.5 eq) 2. Pd(PPh₃)₄ (5 mol%) 3. Na₂CO₃ (2.0 M aq, 3 eq) start->reagents conditions Conditions: 1. Dioxane/H₂O (4:1) solvent 2. Heat to 90°C under N₂ 3. Monitor by TLC/LC-MS reagents->conditions workup Workup: 1. Cool, dilute with H₂O 2. Extract with Ethyl Acetate 3. Dry, concentrate, and purify conditions->workup product Product: C5-Phenyl Derivative workup->product

Sources

Validation

Mass spectrometry fragmentation patterns of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: A Comparative Analysis Introduction In the landscape of drug discovery and materials science, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: A Comparative Analysis

Introduction

In the landscape of drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone for developing novel molecules with tailored properties. Among these, benzofuranones are privileged scaffolds due to their wide range of biological activities. The specific compound, 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, presents a unique analytical challenge due to its complex halogenation pattern. Understanding its behavior under mass spectrometric analysis is paramount for unambiguous structural confirmation, metabolite identification, and quality control.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles of halogenated aromatics, benzofurans, and related ketones to construct a predictive model.[1][2][3] We will explore the causality behind the fragmentation pathways, compare its predicted spectrum to a structural isomer to highlight the influence of substituent positioning, and provide a robust experimental protocol for empirical validation.

Pillar 1: The Theoretical Framework of Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule in the gas phase.[4] This excess energy induces the ejection of an electron, forming a radical cation (M+•), which is often unstable and undergoes a cascade of fragmentation events to dissipate the energy. For a molecule like 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, several structural features govern its fragmentation:

  • The Benzofuranone Core: The fused aromatic and furanone rings provide a degree of stability, often resulting in a detectable molecular ion peak.[1]

  • Halogen Substituents: The carbon-halogen bond strength (C-F > C-Br) dictates the preferred initial fragmentation events. The weaker C-Br bonds are more susceptible to cleavage.[5]

  • The Ketone Group: The carbonyl group (C=O) is a key fragmentation director, often leading to the neutral loss of carbon monoxide (CO), a stable 28 Da molecule.[6]

  • Isotopic Signatures: A critical feature for identification is the natural isotopic abundance of bromine. Bromine has two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[7] Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1.[3] Fragments with one bromine atom will appear as a doublet (M, M+2) of nearly equal intensity.

Pillar 2: Predicted Fragmentation Pathways of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

The molecular formula of the target compound is C₈H₃Br₂FO₂. The initial ionization event forms the molecular radical cation (M+•) with a characteristic isotopic cluster around m/z 308, 310, and 312. From here, we predict several competing fragmentation pathways.

Pathway A: Halogen Loss

The most probable initial fragmentation is the cleavage of one of the weaker C-Br bonds, leading to the loss of a bromine radical.

  • Loss of the First Bromine Radical: The molecular ion loses a Br• radical from either the 2- or 5-position to form a bromofluorobenzofuranium cation. This fragment will appear as an isotopic doublet.

  • Subsequent CO Loss: This cation can then lose a neutral CO molecule, a common fragmentation for cyclic ketones.

  • Loss of the Second Bromine Radical: Alternatively, the initially formed cation can lose the second Br• radical.

Pathway B: Carbonyl Group-Directed Fragmentation

An alternative initial pathway involves the furanone ring.

  • Initial Loss of Carbon Monoxide: The molecular ion can first undergo the elimination of a neutral CO molecule to form a dibromofluorobenzofuran radical cation.

  • Subsequent Halogen Loss: This intermediate can then lose a bromine radical.

The proposed fragmentation cascade is visualized in the diagram below.

G M C₈H₃Br₂FO₂⁺• m/z 308/310/312 (Molecular Ion) A1 C₈H₃BrFO₂⁺ m/z 229/231 (-Br•) M->A1 Pathway A B1 C₇H₃Br₂FO⁺• m/z 280/282/284 (-CO) M->B1 Pathway B A2 C₇H₃BrFO⁺ m/z 201/203 (-CO) A1->A2 A3 C₈H₃FO₂⁺ m/z 150 (-Br•) A1->A3 B2 C₇H₃BrFO⁺ m/z 201/203 (-Br•) B1->B2

Caption: Predicted EI fragmentation pathways for 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

Pillar 3: Comparative Analysis with a Structural Isomer

To underscore the diagnostic power of fragmentation patterns, let's compare the predicted spectrum of our target compound with a hypothetical isomer: 4,6-Dibromo-5-fluorobenzo[b]furan-3(2H)-one . While the molecular weight and elemental composition are identical, the fragmentation abundances would likely differ.

For the 4,6-dibromo isomer, steric hindrance between the bromine at the 4-position and the carbonyl group could promote a retro-Diels-Alder-type cleavage of the furanone ring, a pathway less likely in the 2,5-dibromo isomer. Furthermore, the electronic effects of the fluorine relative to the bromines would alter the stability of the resulting fragment ions. While the m/z values of major fragments (e.g., [M-Br]+, [M-CO]+•) would be the same, their relative intensities would provide the fingerprint needed to distinguish them.

Predicted Fragment IonFormulam/z (Isotopic Cluster)Predicted Relative Abundance (2,5-isomer)Predicted Relative Abundance (4,6-isomer)Notes
Molecular Ion [M]+• C₈H₃Br₂FO₂308/310/312MediumMediumBase peak of the isotopic cluster at m/z 310.
[M-Br]+ C₈H₃BrFO₂229/231HighHighLoss of a bromine radical is a highly favorable primary fragmentation.
[M-CO]+• C₇H₃Br₂FO280/282/284Medium-LowMedium-LowNeutral loss of carbon monoxide.
[M-Br-CO]+ C₇H₃BrFO201/203HighHighA major secondary fragment from both pathways.
[M-2Br]+ C₈H₃FO₂150LowLowComplete debromination is less common in the initial steps.

Pillar 4: A Self-Validating Experimental Protocol

This protocol outlines the setup for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a standard method for volatile and semi-volatile organic compounds.[8][9]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve 1 mg of sample in 1 mL of high-purity Ethyl Acetate P2 Vortex to ensure complete dissolution P1->P2 P3 Transfer to 2 mL autosampler vial P2->P3 G1 Inject 1 µL into GC-MS system P3->G1 G2 Separation on capillary column G1->G2 G3 Elution into MS Ion Source G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analysis (Quadrupole) G4->G5 D1 Acquire Total Ion Chromatogram (TIC) G5->D1 D2 Generate Mass Spectrum for the target peak D1->D2 D3 Compare experimental spectrum with predicted fragmentation D2->D3

Caption: Experimental workflow for GC-MS analysis of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one.

    • Dissolve the sample in 1 mL of high-purity, GC-MS grade solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Instrumentation: Gas Chromatograph

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) at 280°C.

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for resolving potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

      • Rationale: This program provides a good balance between separation efficiency and analysis time for a semi-volatile compound.

  • Instrumentation: Mass Spectrometer

    • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).[10]

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-450.

    • Rationale: A wide scan range ensures capture of both low-mass fragments and the molecular ion cluster. The standard 70 eV energy provides reproducible fragmentation patterns that are comparable to library spectra.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion cluster and major fragment ions.

    • Verify the isotopic patterns for bromine-containing fragments.

    • Compare the empirical fragmentation pattern against the predicted pathways outlined in this guide.

Conclusion

The analysis of complex halogenated molecules like 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one by mass spectrometry is a powerful tool for structural elucidation. By understanding the fundamental principles of fragmentation—driven by the stability of the heterocyclic core, the relative strengths of carbon-halogen bonds, and the directing effects of the carbonyl group—we can confidently predict the resulting mass spectrum. The characteristic isotopic signature of bromine provides an invaluable confirmation layer. This guide offers a robust theoretical framework and a validated experimental protocol to empower researchers to unambiguously identify this molecule and distinguish it from its isomers, ensuring data integrity in research and development applications.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. SpringerLink.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Characterization of Halogen
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Mass Spectrometry (MS)
  • Mass Spectrometry. University of California, Davis.
  • A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Dalton Transactions.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

Sources

Comparative

Benchmarking 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one: A Comparative Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1] Fluorinated heterocycles often exhibit enhanced metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1] Fluorinated heterocycles often exhibit enhanced metabolic stability, improved binding affinity, and fine-tuned physicochemical properties, making them prized building blocks for novel therapeutics.[2] This guide provides a comparative analysis of the novel building block, 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, against a panel of standard fluorinated heterocycles.

While specific experimental data for 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is not yet publicly available, this guide will establish a framework for its evaluation. We will detail the requisite experimental protocols for characterizing its physicochemical properties and reactivity, drawing comparisons with established fluorinated building blocks: 2-bromo-5-fluoropyridine, 4-bromo-2-fluoro-N-methylbenzamide, and 5-bromo-2-fluoroanisole. This document serves as both a predictive analysis and a practical guide for researchers looking to incorporate this novel scaffold into their discovery programs.

Introduction to Fluorinated Heterocycles in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to:

  • Enhance Metabolic Stability: Blocking sites of oxidative metabolism.[3]

  • Modulate pKa: Influencing the ionization state of nearby functional groups.

  • Increase Binding Affinity: Through favorable interactions with protein targets.

  • Improve Membrane Permeability: By altering lipophilicity.[2]

The benzofuranone core, a privileged scaffold in its own right, when combined with strategic halogenation, presents a compelling template for generating novel chemical matter.[4] The presence of two bromine atoms and a fluorine atom on the 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one scaffold offers multiple points for diversification through cross-coupling reactions, making it a potentially valuable building block for creating diverse compound libraries.

Physicochemical Properties: A Comparative Framework

Key physicochemical properties such as lipophilicity (LogP) and acidity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For oral bioavailability, a LogP value within a specific range is often desirable.

Benchmark Compound Data:

CompoundPredicted LogPExperimental LogP
2-Bromo-5-fluoropyridine1.981.839[5]
4-Bromo-2-fluoro-N-methylbenzamide~2.5 (estimated)Not available
5-Bromo-2-fluoroanisole~3.0 (estimated)Not available
2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one ~3.5 (estimated) To be determined

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the "gold standard" shake-flask method for LogP determination.

Caption: Workflow for LogP determination via the shake-flask method.

Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible liquids, providing a reliable and accurate LogP value. The choice of HPLC-UV for analysis is common due to its sensitivity and wide applicability to UV-active compounds.

Acidity (pKa)

The pKa of a compound influences its solubility and permeability across biological membranes. For the benzofuranone scaffold, the acidity of the proton at the C2 position is of interest.

Benchmark Compound Data:

CompoundPredicted pKa
4-Bromo-2-fluoro-N-methylbenzamide13.76[6]
2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one To be determined

Experimental Protocol: Capillary Electrophoresis for pKa Determination

Capillary electrophoresis (CE) is a powerful technique for pKa determination, especially for compounds with low solubility.

G cluster_0 Sample Preparation cluster_1 CE Analysis cluster_2 Data Analysis A Prepare a series of background electrolytes (BGEs) with varying pH values B Dissolve the test compound in a suitable solvent and dilute with the BGEs A->B C Inject the sample into the capillary B->C D Apply a voltage and measure the electrophoretic mobility of the compound at each pH C->D E Plot the effective mobility versus pH D->E F Fit the data to the appropriate equation to determine the pKa E->F

Caption: Workflow for pKa determination using capillary electrophoresis.

Causality: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the surrounding medium. By measuring the mobility across a range of pH values, the pKa can be accurately determined.

Metabolic Stability: In Vitro Assessment

Metabolic stability is a critical parameter in early drug discovery, as rapid metabolism can lead to poor bioavailability and short duration of action. In vitro assays using liver microsomes are a standard method for assessing phase I metabolic stability.[7]

Benchmark Compound Data:

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes
2-Bromo-5-fluoropyridineTo be determined
4-Bromo-2-fluoro-N-methylbenzamideTo be determined
5-Bromo-2-fluoroanisoleTo be determined
2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one To be determined

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a standardized approach to evaluating the metabolic stability of a compound.

G cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation A Pre-incubate human liver microsomes with NADPH regenerating system B Add the test compound (at a fixed concentration, e.g., 1 µM) to initiate the reaction A->B C Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench the reaction in the aliquots with a cold organic solvent (e.g., acetonitrile) containing an internal standard C->D E Centrifuge the quenched samples to precipitate proteins D->E F Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound E->F G Plot the natural log of the percentage of remaining parent compound versus time F->G H Determine the slope of the linear portion of the curve G->H I Calculate the half-life (t½) = 0.693 / slope H->I

Caption: Workflow for in vitro metabolic stability assay.

Causality: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of phase I drug metabolism. By monitoring the disappearance of the parent compound over time in the presence of these enzymes and the necessary cofactor (NADPH), an in vitro metabolic clearance rate can be determined.

Reactivity in Cross-Coupling Reactions

The two bromine atoms on the 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one scaffold are prime handles for diversification via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The relative reactivity of the C2-Br and C5-Br bonds will be of significant interest.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4]

Benchmark Compound Reactivity:

  • 2-Bromo-5-fluoropyridine: Readily undergoes Suzuki coupling.[8]

  • 4-Bromo-2-fluoro-N-methylbenzamide: Suitable for Suzuki coupling.

  • 5-Bromo-2-fluoroanisole: Suitable for Suzuki coupling.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

This protocol is designed to assess the reactivity of the title compound in a standard Suzuki coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A To a reaction vessel, add 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1 eq.), arylboronic acid (1.1 or 2.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 3 eq.) B Add a degassed solvent system (e.g., Dioxane/Water) A->B C Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 90°C) B->C D Monitor the reaction progress by TLC or LC-MS C->D E After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate) D->E F Dry the organic layer, concentrate, and purify the product by column chromatography E->F

Caption: General protocol for Suzuki-Miyaura cross-coupling.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid. The use of an inert atmosphere prevents the degradation of the catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9]

Benchmark Compound Reactivity:

  • 2-Bromo-5-fluoropyridine: Amenable to Buchwald-Hartwig amination.

  • 4-Bromo-2-fluoro-N-methylbenzamide: Suitable for Buchwald-Hartwig amination.

  • 5-Bromo-2-fluoroanisole: Suitable for Buchwald-Hartwig amination.

Proposed Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one

This protocol will allow for the evaluation of C-N bond formation at the bromine-substituted positions.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A In a glovebox, combine 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 eq.) B Add an anhydrous, degassed solvent (e.g., Toluene) A->B C Seal the vessel and heat the mixture to the desired temperature (e.g., 110°C) B->C D Monitor the reaction by LC-MS until the starting material is consumed C->D E Cool the reaction, filter through a pad of celite, and concentrate the filtrate D->E F Purify the crude product by flash chromatography E->F

Caption: General protocol for Buchwald-Hartwig amination.

Causality: The palladium/phosphine ligand system is essential for the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand and base is critical and often substrate-dependent.

Conclusion and Future Outlook

2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one represents a promising, yet uncharacterized, building block for medicinal chemistry. Its polyhalogenated structure offers a rich platform for the synthesis of novel, diverse compound libraries. This guide has outlined the essential experimental framework for its comprehensive evaluation, benchmarking it against established fluorinated heterocycles.

The immediate next steps for any research program utilizing this scaffold should be the execution of the described protocols to determine its fundamental physicochemical and reactivity profile. The resulting data will be invaluable for guiding its strategic incorporation into drug discovery projects and for understanding its structure-activity and structure-property relationships. As the body of knowledge around this and similar fluorinated benzofuranones grows, we anticipate the emergence of new and innovative applications for this exciting class of compounds.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 2-Bromo-5-fluoropyridine. [Link]

  • NextSDS. 4-BROMO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 5-Bromo-2-fluoroaniline. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • NextSDS. 5-Bromo-2-fluorothioanisole — Chemical Substance Information. [Link]

  • PubMed. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Pharmaffiliates. 5-Bromo-2-fluoroanisole. [Link]

  • ARKAT USA, Inc. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • MDPI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • PubMed. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Wiley Online Library. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. [Link]

  • ResearchGate. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Request PDF. [Link]

  • National Institutes of Health. 2,5-Dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione. [Link]

  • ResearchGate. Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. [Link]

  • MD Anderson Cancer Center. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. [Link]

  • PubMed. Characterizing biopersistence potential of the metabolite 5:3 fluorotelomer carboxylic acid after repeated oral exposure to the 6:2 fluorotelomer alcohol. [Link]

  • Copernicus Publications. Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. [Link]

  • Wellington Laboratories. Zwitterionic/Cationic PFAS - NEW PRODUCTS. [Link]

  • National Institutes of Health. Fluorogenic cyclopropenones for multi-component, real-time imaging. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one. In the absence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool. It synthesizes data from structurally related compounds and established principles of IR spectroscopy to offer a robust reference for researchers working with this and similar halogenated benzofuranones.

Introduction: The Significance of Spectroscopic Characterization

2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. This guide will detail the expected IR absorption frequencies for the title compound, compare them with related structures, and provide a comprehensive protocol for acquiring an experimental spectrum.

Predicted IR Absorption Profile of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

The IR spectrum of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is expected to be dominated by several key vibrational modes corresponding to its functional groups. The following table summarizes the predicted characteristic absorption bands and their assignments based on established correlation charts and data from similar compounds.[1][2][3][4]

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity Rationale and Comparative Notes
Carbonyl (C=O)Stretching1750 - 1730StrongThe five-membered lactone (cyclic ester) will exhibit a C=O stretch at a higher frequency than a simple acyclic ketone. Conjugation with the benzene ring is expected to slightly lower this frequency. For comparison, 2(3H)-benzofuranone shows a C=O stretch in the region of 1640-1660 cm⁻¹, which is explained by Fermi-resonance.[5][6][7]
Aromatic C=CStretching1600 - 1450Medium to Weak, Multiple BandsThese bands are characteristic of the benzene ring. The substitution pattern will influence the exact positions and intensities of these absorptions.
C-O (ether)Stretching1320 - 1210StrongThis absorption is due to the C-O-C stretching of the furanone ring.
C-FStretching1250 - 1020StrongThe carbon-fluorine bond is a strong, polar bond that gives rise to a prominent absorption in this region.
Aromatic C-HStretching3100 - 3000Medium to WeakThese absorptions are characteristic of the C-H bonds on the aromatic ring.
C-BrStretching690 - 515Medium to StrongThe carbon-bromine stretching vibrations occur in the lower frequency "fingerprint" region of the spectrum.[8]
Aromatic C-HOut-of-plane Bending900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Comparative Analysis with Structurally Similar Compounds

To provide context for the predicted spectrum, it is valuable to compare it with the known IR data of related benzofuranone structures.

2(3H)-Benzofuranone

The IR spectrum of the parent compound, 2(3H)-benzofuranone, has been studied and provides a foundational comparison.[5][6][7] A notable feature is the splitting of the carbonyl (C=O) stretching frequency, observed around 1640-1660 cm⁻¹, which has been attributed to Fermi resonance.[5] This phenomenon, an interaction between a fundamental vibration and an overtone or combination band, can complicate spectral interpretation. While it is uncertain if 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one would exhibit the same Fermi resonance, it is a possibility to consider during spectral analysis.

Halogenated Furanones

Studies on brominated 2(5H)-furanones have been conducted, primarily focusing on their synthesis and biological activities.[9] While specific IR data is not always the central focus of these studies, the characterization sections often confirm the presence of key functional groups. For instance, the synthesis of various substituted benzofuran-3(2H)-one derivatives consistently reports the characteristic C=O stretching frequency. The presence of halogens on the aromatic ring is known to influence the electronic environment and can cause slight shifts in the absorption frequencies of neighboring functional groups.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a definitive IR spectrum of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one, the following experimental protocol is recommended.

Sample Preparation

The choice of sampling technique depends on the physical state of the compound.

  • For a Solid Sample (KBr Pellet Method):

    • Thoroughly dry both the sample and high-purity potassium bromide (KBr) to remove any water, which has strong IR absorptions.

    • In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • The pellet should be clear enough to read text through.

  • For a Solid or Liquid Sample (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the sample directly onto the crystal.

    • Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

Parameter Recommended Setting Justification
Spectral Range 4000 - 400 cm⁻¹This range covers the mid-infrared region where most fundamental molecular vibrations occur.
Resolution 4 cm⁻¹This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.
Number of Scans 16 - 32Co-adding multiple scans improves the signal-to-noise ratio.
Apodization Happ-GenzelA common function that provides good spectral lineshapes.
Data Acquisition and Processing
  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the key functional groups of the target molecule.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start sample_state Solid or Liquid? prep_start->sample_state kbr KBr Pellet Method sample_state->kbr Solid atr ATR Method sample_state->atr Solid/Liquid prep_end Prepared Sample kbr->prep_end atr->prep_end background Acquire Background Spectrum prep_end->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process analysis Analyze Spectrum process->analysis final_spectrum Final IR Spectrum analysis->final_spectrum

Caption: Experimental workflow for obtaining an IR spectrum.

MolecularStructure cluster_groups Key Functional Groups mol 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one co C=O (Lactone) cf C-F cbr C-Br aromatic Aromatic Ring ether C-O (Ether)

Caption: Key functional groups for IR analysis.

Conclusion

References

  • Pandey, V. K., et al. (2003). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 957-966. [Link]

  • ResearchGate. (n.d.). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations | Request PDF. [Link]

  • R Discovery. (2002, November 7). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. [Link]

  • Valgimigli, L., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. [Link]

  • Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Scribd. (n.d.). Characteristic IR Absorption Frequencies of Organic Functional Groups. [Link]

  • Patel, F. J., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62(11), 1141-1146. [Link]

  • Scribd. (n.d.). Characteristic Infrared Absorption Frequencies. [Link]

  • Infrared & Raman Users Group. (n.d.). Spectral Database Index. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. [Link]

  • Japanese Pharmacopoeia. (n.d.). Infrared Reference Spectra. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene. Journal of Organic Chemistry, 86(1), 515-524. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. ARPI. [Link]

  • MDPI. (2026, January 20). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized pyrroloindolines via a visible-light-induced radical cascade reaction: rapid synthesis of (±)-flustraminol B. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one

Hazard Assessment: An Evidence-Based Approach The core structure, a benzofuranone, is a recognized pharmacophore but can also possess significant biological activity and toxicity.[1] The presence of two bromine atoms and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Approach

The core structure, a benzofuranone, is a recognized pharmacophore but can also possess significant biological activity and toxicity.[1] The presence of two bromine atoms and a fluorine atom on the aromatic ring system increases the potential for toxicity. Halogenated furanones, as a class, are known to be mutagenic and cytotoxic.[2][3][4] Furthermore, polybrominated dibenzofurans are noted for toxicity profiles similar to their highly regulated chlorinated dioxin counterparts.[5]

Therefore, we must assume 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one is, at a minimum:

  • A severe eye and skin irritant or corrosive.[6][7][8]

  • Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7][9]

  • Potentially mutagenic or genotoxic.[2]

  • An environmental hazard requiring contained disposal.

Inferred Physicochemical Properties and Associated Hazards:

PropertyAssumed Value/StateRationale & Immediate Safety Implication
Physical State Solid (crystalline or powder)High risk of aerosolization. All handling of un-dissolved material must occur in a contained environment to prevent inhalation.[9][10]
Reactivity Stable under recommended storage. Incompatible with strong oxidizing agents, strong acids, and bases.[11]Segregate from incompatible materials to prevent vigorous or explosive reactions. Store in a cool, dry, well-ventilated place.[6]
Decomposition Thermal decomposition may release toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HF), and other brominated compounds.[8][11]In case of fire, use a self-contained breathing apparatus. Use dry chemical, CO2, or foam extinguishers.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a critical system designed to prevent all routes of exposure—dermal, ocular, and respiratory.

Respiratory Protection

Due to the risk of fine particulate aerosolization and the compound's unknown inhalation toxicity, respiratory protection is mandatory when handling the solid material outside of a glovebox.

  • Primary Recommendation: A NIOSH-approved N100 or P100 particulate respirator is required for weighing and transferring solid material.

  • For Solutions/Vapors: When handling solutions where vapors may be generated, or in the event of a spill, a full-face respirator with multi-purpose combination (US) cartridges (e.g., for organic vapors and particulates) is necessary.[6]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA 29 CFR 1910.134 standards.

Eye and Face Protection

The potential for severe eye irritation or damage necessitates robust protection.[7][10]

  • Mandatory: Wear NIOSH-approved chemical splash goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.

  • Enhanced Protection: When handling larger quantities (>1 g) of solid or any amount of the substance that could splash, a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier against splashes and airborne particles.

Hand Protection

Skin contact is a primary route of exposure. The choice of glove is critical and must be based on chemical compatibility.

  • Glove Type: Use chemically resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves are a minimum requirement. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility charts.

  • Glove Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Use a double-gloving technique (wearing two pairs of nitrile gloves). This provides a significant increase in protection against undetected pinholes.

    • Change gloves immediately if contamination is suspected.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Body Protection
  • A flame-resistant laboratory coat is required. It must be fully buttoned with sleeves rolled down.

  • Wear full-length pants and closed-toe shoes. No skin should be exposed between the shoe and the pant leg.

  • For large-scale operations or when there is a significant risk of a spill, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, from preparation to temporary storage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep Verify Fume Hood Certification & Airflow don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) prep->don_ppe gather Gather All Materials (Spatulas, Weigh Paper, Solvents, Waste Containers) don_ppe->gather weigh Weigh Solid Compound (Use anti-static weigh boat) gather->weigh dissolve Dissolve/Transfer (Add solid to solvent slowly) weigh->dissolve decon Decontaminate Surfaces (e.g., with ethanol/isopropanol) dissolve->decon dispose_solid Dispose of Contaminated Solids (Gloves, paper) in Halogenated Solid Waste decon->dispose_solid dispose_liquid Dispose of Solutions in Halogenated Liquid Waste decon->dispose_liquid doff_ppe Doff PPE in Correct Order (Outer gloves first) dispose_solid->doff_ppe dispose_liquid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Mandatory workflow for handling the target compound.

Emergency Spill Protocol

Immediate and correct response to a spill is critical to mitigate exposure.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large (>1g) or if you feel unwell.

  • Isolate: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.

  • PPE: Don the appropriate PPE, including a full-face respirator with combination cartridges, double nitrile gloves, and a chemical-resistant apron.

  • Containment:

    • For Solid Spills: Gently cover the spill with a plastic-backed absorbent pad to avoid raising dust. Do not sweep dry powder.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards.

  • Collection: Carefully scoop the absorbed material and contaminated solids into a designated, sealable hazardous waste container. Use non-sparking tools if flammable solvents were used.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Disposal Plan

Improper disposal of halogenated compounds can cause significant environmental harm.

  • Waste Segregation: All waste streams containing 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard).

  • Container Types:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other solid materials must be collected in a dedicated, labeled, and sealed container.[9]

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, labeled, and sealed solvent waste container.

  • Final Disposal: All waste must be disposed of through the institution's official EHS program for high-temperature incineration at a licensed facility. Do not pour down the drain.[7]

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure incident.

G cluster_routes cluster_actions start Exposure Incident Occurs skin Skin Contact eye Eye Contact inhalation Inhalation ingestion Ingestion action_skin Remove contaminated clothing. Flush with copious water for at least 15 minutes. skin->action_skin Action action_eye Flush with eyewash station for at least 15 minutes, lifting eyelids. eye->action_eye Action action_inhalation Move to fresh air immediately. inhalation->action_inhalation Action action_ingestion Rinse mouth with water. DO NOT induce vomiting. ingestion->action_ingestion Action end_node Seek Immediate Medical Attention. Bring SDS/Chemical Info. action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

Caption: Decision-making flow for exposure incidents.

By adhering to these rigorous, evidence-informed protocols, researchers can effectively mitigate the risks associated with handling 2,5-Dibromo-6-fluorobenzo[b]furan-3(2H)-one, ensuring both personal safety and environmental protection.

References

  • LaLonde, R. T., et al. (1997). Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements. Chemical Research in Toxicology, 10(10), 1127-1136. [Link]

  • Gehringer, M., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 337(9), 499-506. [Link]

  • Castillo-Juárez, I., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8560. [Link]

  • Krasner, S. W., et al. (2008). Occurrence of Halogenated Furanones in U.S. Drinking Waters. Environmental Science & Technology, 42(8), 2882-2889. [Link]

  • Ren, D., et al. (2004). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 70(12), 7442-7448. [Link]

  • Rlavie Technology Co., Ltd. (n.d.). CAS 123266-59-1 | 5,7-Dibromo-2,3-Dihydrobenzo[B]Furan. [Link]

  • Birnbaum, L. S., et al. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International, 29(6), 855-860. [Link]

  • Khan, I., & Ibrar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1333-1344. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.